molecular formula C15H12F2O B1327661 2'-Fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-54-2

2'-Fluoro-3-(4-fluorophenyl)propiophenone

Cat. No. B1327661
CAS RN: 898768-54-2
M. Wt: 246.25 g/mol
InChI Key: CPAILIMOEUQFJW-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(4-fluorophenyl)propiophenone, also known as 2-FMA, is a chemical compound belonging to the family of phenylpropanoids. It has a molecular formula of C15H12F2O and a molecular weight of 246.25 g/mol .

Scientific Research Applications

Organic Synthesis

2’-Fluoro-3-(4-fluorophenyl)propiophenone: is a valuable intermediate in organic synthesis . Its molecular structure allows for the introduction of fluorine atoms into other organic compounds, which can significantly alter their chemical and physical properties. Fluorine is known for its high electronegativity and ability to enhance the stability and bioavailability of pharmaceuticals.

Pharmaceutical Research

In pharmaceutical research, this compound is used to synthesize new drugs . The presence of fluorine can increase the metabolic stability of pharmaceuticals, making them more resistant to degradation in the body. This can lead to the development of medications with improved efficacy and longer half-lives.

Agrochemical Production

The compound serves as a precursor in the production of agrochemicals . Fluorinated organic molecules are often used in pesticides and herbicides due to their enhanced biological activity and environmental persistence.

Dyestuff Intermediates

It is also used in the synthesis of dyestuffs . The introduction of fluorine atoms can lead to dyes with altered color properties and increased resistance to fading under light and heat exposure.

Material Science

In material science, 2’-Fluoro-3-(4-fluorophenyl)propiophenone can be utilized to modify the surface properties of materials . This can include creating hydrophobic surfaces or altering the refractive index of optical materials.

Catalyst Design

This compound may be used in the design of catalysts for chemical reactions . The fluorine atoms can influence the electronic properties of the catalyst, potentially leading to increased reaction rates or selectivity.

Fluorinated Building Blocks

As a fluorinated building block, it is essential for constructing complex organic molecules with specific 3D structures . This is particularly useful in the field of drug design, where the shape of a molecule can determine its interaction with biological targets.

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of 2’-Fluoro-3-(4-fluorophenyl)propiophenone can be used as standards or reagents in various analytical techniques . This includes methods like chromatography and mass spectrometry, where they help in the identification and quantification of compounds.

Safety and Hazards

While specific safety data for 2’-Fluoro-3-(4-fluorophenyl)propiophenone is not available, related compounds are known to cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid personal contact, including inhalation, and to use personal protective equipment when handling such compounds .

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAILIMOEUQFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644588
Record name 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-3-(4-fluorophenyl)propiophenone

CAS RN

898768-54-2
Record name 1-Propanone, 1-(2-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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